(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one belongs to a class of organic compounds known as thienyl chalcones. Chalcones are a large family of natural products characterized by their 1,3-diphenyl-prop-2-en-1-one core structure. Incorporating a thiophene ring, as in (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one, introduces unique electronic properties and potential for diverse biological activities. These compounds are often found in plants and are known for their wide range of pharmacological activities. []
The synthesis of (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one involves several key steps that include condensation, cyclization, and functional group modifications. The general synthetic route can be summarized as follows:
The reaction conditions generally require controlled temperatures and organic solvents to facilitate the reactions effectively .
The molecular structure of (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one can be described by its key features:
InChI=1S/C15H14OS/c16-14(15-11-6-12-17-15)10-5-4-9-13-7-2-1-3-8-13/h1-3,5-8,10-12H,4,9H2/b10-5+
, which provides a unique identifier for its structure .The compound's geometry suggests significant conjugation between the double bonds and aromatic systems, which may influence its reactivity and biological activity.
(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one participates in various chemical reactions, primarily due to its unsaturated carbonyl functionality:
These reactions are significant for modifying the compound's structure for further biological testing or industrial applications .
The primary mechanism of action for (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one involves its interaction with the G protein-coupled receptor 52:
(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one has several scientific applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1